molecular formula C27H41NO3 B593687 (2S)-2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]-3-phenylpropanoic acid CAS No. 2441-64-7

(2S)-2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]-3-phenylpropanoic acid

Cat. No. B593687
CAS RN: 2441-64-7
M. Wt: 427.6
InChI Key: HKUGGWURERXWKM-ABDCMALPSA-N
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Description

“(2S)-2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]-3-phenylpropanoic acid” is a complex organic compound. The compound is related to (Z,Z)-9,12-Octadecadienoate , which has a molecular formula of C18H31O2 . The compound is also related to 2-[(9Z,12Z)-9,12-Octadecadienoylamino]ethanesulfonic acid, which has a molecular formula of C20H37NO4S .


Molecular Structure Analysis

The molecular structure of related compound (Z,Z)-9,12-Octadecadienoate has a molecular formula of C18H31O2 . Another related compound, 2-[(9Z,12Z)-9,12-Octadecadienoylamino]ethanesulfonic acid, has a molecular formula of C20H37NO4S .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compound (Z,Z)-9,12-Octadecadienoate include a molecular formula of C18H31O2 and a molecular weight of 279.438 Da . Another related compound, 2-[(9Z,12Z)-9,12-Octadecadienoylamino]ethanesulfonic acid, has a molecular formula of C20H37NO4S , a molecular weight of 387.577 Da , and a density of 1.0±0.1 g/cm3 .

Scientific Research Applications

Anti-Tubercular Drug Development

(2S)-2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]-3-phenylpropanoic acid, isolated from Eichhornia crassipes, has been studied for its potential in anti-tubercular drug development. This compound interacts with β-ketoacyl-ACP synthase, a key enzyme in Mycobacterium tuberculosis, showing potential as a scaffold for designing new anti-TB drugs (Mtewa et al., 2021).

Antihyperglycemic Potential

In another study, compounds including (2S)-2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]-3-phenylpropanoic acid isolated from Oplismenus burmannii showed significant antihyperglycemic potential. They increased glucose uptake in L6-GLUT4myc myotube cells, indicating their potential in managing diabetes (Verma et al., 2015).

Synthesis of Polyhydroxylated Beta-Amino Acids

The compound has been used in the synthesis of polyhydroxylated beta-amino acids, which are crucial components in anti-fungal cyclic peptides. This synthesis is significant for developing new antifungal agents (Shuter et al., 2007).

Human Metabolism Studies

(2S)-2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]-3-phenylpropanoic acid has been prepared in large quantities for human metabolism studies. This research provides insight into how this compound and its variants are metabolized in the human body, which is essential for drug development (Loreau et al., 2000).

Impact on Whole Wheat Bread Flavor

This compound has been identified in whole wheat bread, impacting consumer flavor liking. It is linked to the perceived bitterness intensity of bread samples and is influenced by the lipoxygenase activity in flour (Cong et al., 2021).

properties

IUPAC Name

(2S)-2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(29)28-25(27(30)31)23-24-20-17-16-18-21-24/h6-7,9-10,16-18,20-21,25H,2-5,8,11-15,19,22-23H2,1H3,(H,28,29)(H,30,31)/b7-6-,10-9-/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUGGWURERXWKM-ABDCMALPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701310849
Record name N-Linoleoyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Linoleoyl Phenylalanine

CAS RN

2441-64-7
Record name N-Linoleoyl-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2441-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Linoleoyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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